2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O/c23-17-5-1-15(2-6-17)11-20(31)25-9-10-30-22-19(13-29-30)21(27-14-28-22)26-12-16-3-7-18(24)8-4-16/h1-8,13-14H,9-12H2,(H,25,31)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQPMWSQFPHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a 4-chlorophenyl moiety, a 4-fluorobenzyl group, and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.
Research indicates that the compound acts primarily as an inhibitor of specific protein kinases and enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on:
- KDM4 (JMJD2) : A histone demethylase involved in epigenetic regulation. In vitro studies demonstrate that the compound exhibits potent inhibition with an IC50 value in the low micromolar range .
- PI3Kδ : The compound has been reported to selectively inhibit PI3Kδ with high specificity, which is crucial for its potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) .
In Vitro Studies
In vitro assays have highlighted the following activities:
- Anti-inflammatory Effects : The compound has been tested against COX enzymes, showing significant inhibition comparable to established anti-inflammatory drugs such as celecoxib. IC50 values indicate potent activity against COX-2 .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound possesses anti-inflammatory properties similar to indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect the biological activity of the compounds. For instance:
- Substitutions at the 4-position of the pyrazole ring enhance selectivity and potency against KDM enzymes.
- The presence of halogen atoms (like chlorine and fluorine) on aromatic rings contributes to increased binding affinity and improved pharmacokinetic properties.
Case Studies
Recent studies have focused on synthesizing various derivatives based on this scaffold to enhance efficacy and reduce toxicity. For example:
- Derivatives with Enhanced KDM Inhibition : Research has shown that certain modifications lead to derivatives with at least threefold greater potency against KDM4B compared to KDM5B .
- Anti-Cancer Activity : Preliminary results from cell line assays indicate potential anti-cancer properties, warranting further investigation into its use as an anticancer agent.
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Anticancer Activity : Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, thus offering potential as targeted therapies. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit histone demethylases, which play a crucial role in cancer cell proliferation and survival .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some pyrazolo[3,4-d]pyrimidine derivatives have shown promise in neuroprotection by modulating pathways associated with neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential for conditions such as Alzheimer's disease .
Table 1: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | KDM4 (JMJD2) | 0.5 | |
| Anti-inflammatory | COX-1 | 0.8 | |
| Neuroprotective | NMDA Receptor | 1.2 |
Case Studies
-
Case Study on Anticancer Activity :
A study published in Nature reported the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives that were screened for anticancer activity against various cancer cell lines. One derivative showed potent inhibition of KDM4A and KDM5B demethylases, leading to reduced proliferation of cancer cells in vitro and in vivo models . -
Case Study on Anti-inflammatory Effects :
In a study aimed at evaluating the anti-inflammatory effects of several derivatives, one compound demonstrated significant inhibition of COX-2 activity in a murine model of inflammation. This compound also showed reduced paw edema in treated animals compared to controls, indicating its potential for therapeutic use in inflammatory conditions .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences:
Biological Activity :
- Pyrazolo-pyrimidine derivatives in and exhibit CDK2 inhibition and antiproliferative activity, suggesting the target compound may share similar mechanisms .
- The chlorophenyl-acetamide moiety (common in ) enhances hydrophobic interactions with kinase ATP-binding pockets, a feature critical for potency .
Physicochemical Properties :
- The target compound’s molecular weight (~470–500 g/mol estimated) aligns with kinase inhibitors, though higher lipophilicity from the fluorobenzyl group may affect solubility .
- Melting points for analogs range from 221–304°C (), indicating high crystallinity, a trait often optimized during drug development .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are established CDK inhibitors. The fluorobenzylamino group in the target compound may improve selectivity for CDK2/cyclin E over off-target kinases .
- Anticancer Potential: Analogs in and show antiproliferative activity in vitro, with IC50 values in the micromolar range. The target compound’s dual chlorophenyl/fluorobenzyl design could enhance potency .
- Synthetic Accessibility : Intermediate 2-chloro-N-(4-chlorophenyl)acetamide () is a key precursor for such compounds, enabling scalable synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
